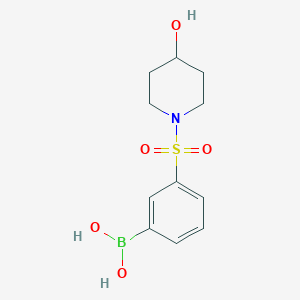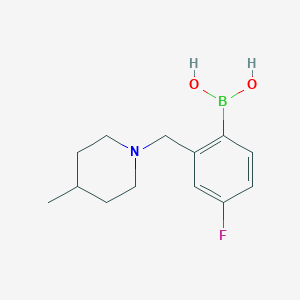
3-Fluoro-2-(neopentyloxy)pyridine
Vue d'ensemble
Description
“3-Fluoro-2-(neopentyloxy)pyridine” is a fluorinated pyridine derivative . It is an organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The molecule also contains a fluoro group (F) and a neopentyloxy group (C5H11O) attached to the pyridine ring .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “3-Fluoro-2-(neopentyloxy)pyridine”, is a topic of interest in the field of chemistry . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-2-(neopentyloxy)pyridine” is characterized by a pyridine ring with a fluoro group and a neopentyloxy group attached to it . The presence of these groups can influence the molecule’s physical and chemical properties .
Chemical Reactions Analysis
Fluoropyridines, including “3-Fluoro-2-(neopentyloxy)pyridine”, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring contributes to these properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-2-(neopentyloxy)pyridine” are influenced by the presence of the fluoro and neopentyloxy groups . Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Applications De Recherche Scientifique
Radio-Labeled Compounds for Imaging
3-Fluoro-2-(neopentyloxy)pyridine derivatives have been synthesized for use as radioligands. For instance, Dollé et al. (1998) developed a compound for in vivo imaging of central nicotinic acetylcholine receptors using PET imaging, highlighting its potential in neurological research (Dollé et al., 1998).
Fluorination Reactions in Chemistry
Zhou et al. (2018) researched the fluorination of pyridines, a process that can enhance the chemical properties of compounds for various applications, including medicinal chemistry (Zhou et al., 2018).
Kinase Inhibitors
Caballero et al. (2011) investigated 3-fluoro pyridine derivatives as potential c-Met kinase inhibitors, which are crucial in cancer research. Their study used docking and QSAR methods to understand the molecular interactions of these compounds (Caballero et al., 2011).
Development of Nicotinic Agonists
Research by Koren et al. (1998) involved synthesizing pyridine analogues with high affinity for nicotinic acetylcholine receptors, potentially useful in neuropharmacology (Koren et al., 1998).
Radiochemical Synthesis for Tracers
Horti et al. (1998) conducted radiochemical synthesis of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, a tracer for studying nicotinic acetylcholine receptors, demonstrating its relevance in medical imaging and diagnostics (Horti et al., 1998).
Synthesis of Fluorinated Chromenes
Camps et al. (1980) explored the synthesis of fluorinated chromenes, a process that involves reactions with pyridine derivatives. This is significant in the field of organic chemistry and drug design (Camps et al., 1980).
PET Tracers for Nicotinic Receptors
Ding et al. (2000) synthesized and evaluated fluoropyridine derivatives as PET tracers for nicotinic acetylcholine receptors, contributing to the development of diagnostic tools in neuroscience (Ding et al., 2000).
Synthesis of Polysubstituted Pyridines
Chen et al. (2010) developed a strategy for the synthesis of polysubstituted pyridines, including 3-fluoro derivatives. This work aids in the development of diverse pyridine-based structures for various applications (Chen et al., 2010).
Safety and Hazards
Orientations Futures
Fluorinated pyridines, including “3-Fluoro-2-(neopentyloxy)pyridine”, have potential applications in various fields such as pharmaceuticals and agrochemicals . The development of fluorinated chemicals has been steadily increasing due to their unique properties . Future research may focus on the synthesis of new fluorinated pyridines and their applications .
Propriétés
IUPAC Name |
2-(2,2-dimethylpropoxy)-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-10(2,3)7-13-9-8(11)5-4-6-12-9/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCVBBVHFLGTIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=C(C=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(neopentyloxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



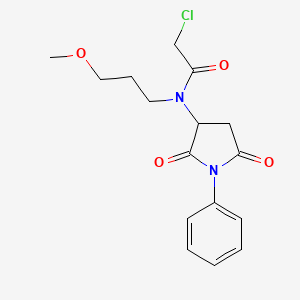
![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1408756.png)

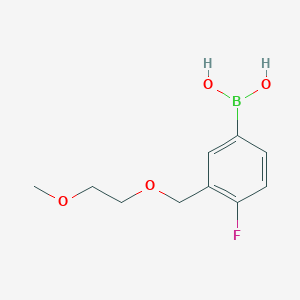
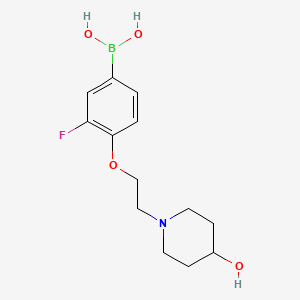


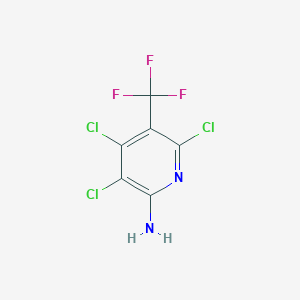
![8-(3-Fluoro-2-morpholinopyridin-4-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B1408767.png)
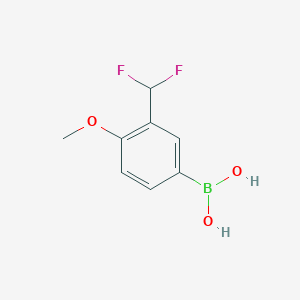
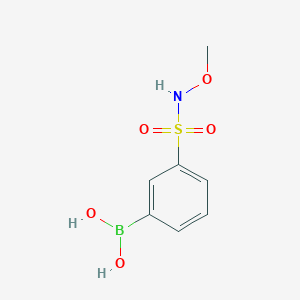
![(2S)-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)(phenyl)acetic acid](/img/structure/B1408772.png)
